![molecular formula C13H9N3O7S B14671093 Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- CAS No. 36965-20-5](/img/structure/B14671093.png)
Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- is a complex organic compound characterized by the presence of nitro and sulfonyl functional groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- typically involves the reaction of 4-nitrobenzoyl chloride with 3-nitroaniline in the presence of a base, such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides or sulfonamides.
Aplicaciones Científicas De Investigación
Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzamide: A simpler analog with only one nitro group.
3-Nitrobenzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
N-Benzoyl-p-nitroaniline: Another related compound with a different substitution pattern.
Uniqueness
Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]- is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
36965-20-5 |
|---|---|
Fórmula molecular |
C13H9N3O7S |
Peso molecular |
351.29 g/mol |
Nombre IUPAC |
4-nitro-N-(3-nitrophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H9N3O7S/c17-13(9-4-6-10(7-5-9)15(18)19)14-24(22,23)12-3-1-2-11(8-12)16(20)21/h1-8H,(H,14,17) |
Clave InChI |
LGCPOGNHIKGWAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
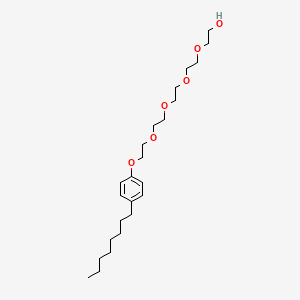
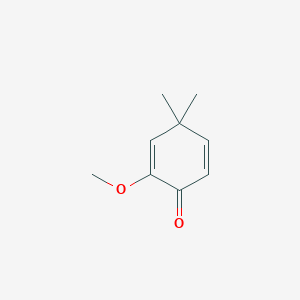
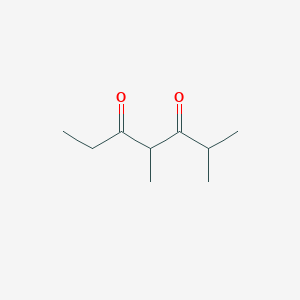
![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)
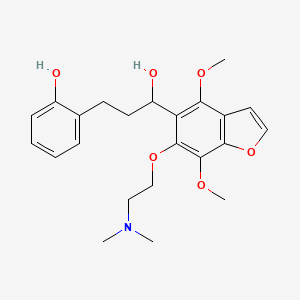


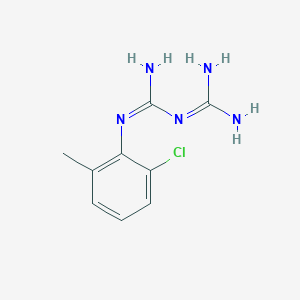
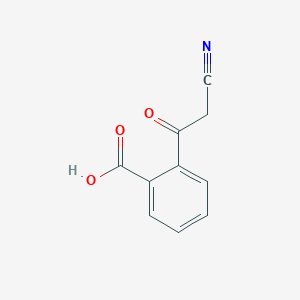
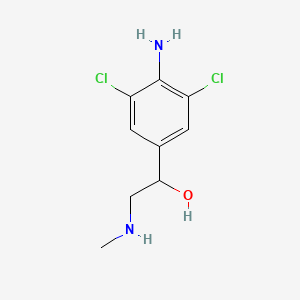
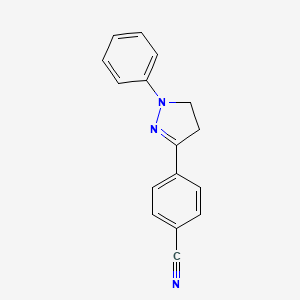
![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
